molecular formula C10H8BFO2 B2526320 (3-Fluoronaphthalen-2-YL)boronic acid CAS No. 1399032-13-3

(3-Fluoronaphthalen-2-YL)boronic acid

Cat. No. B2526320
CAS RN: 1399032-13-3
M. Wt: 189.98
InChI Key: VAVTUJWWSROSQC-UHFFFAOYSA-N
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Description

“(3-Fluoronaphthalen-2-YL)boronic acid” is a type of boronic acid, which are compounds known for their ability to form reversible covalent complexes with sugars, glycoproteins, and other diol-containing entities . Boronic acids, including “(3-Fluoronaphthalen-2-YL)boronic acid”, have been used in the synthesis of various compounds, including novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .


Chemical Reactions Analysis

Boronic acids, including “(3-Fluoronaphthalen-2-YL)boronic acid”, are known to participate in various chemical reactions. One of the most common reactions is the Suzuki-Miyaura coupling, a type of cross-coupling reaction . They can also interact with diols and strong Lewis bases such as fluoride or cyanide anions .

Scientific Research Applications

Suzuki–Miyaura Coupling

(a) Overview: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild conditions and functional group tolerance. The key step involves transmetalation between boron and palladium, leading to the formation of new C–C bonds .

(b) Boron Reagents for SM Coupling: Several classes of boron reagents have been developed for SM coupling. Let’s explore them:

Arylboronic Acids:
Alkylboronates:
Vinylboronates:
Boronate Esters:
Borinic Acids:
Boronate Complexes:
Boronate Lewis Acids:

Sensing Applications

Boronic acids interact with diols and strong Lewis bases (e.g., fluoride or cyanide anions). This property makes them valuable for various sensing applications, including homogeneous assays and heterogeneous detection .

Safety And Hazards

Boronic acids, including “(3-Fluoronaphthalen-2-YL)boronic acid”, can be hazardous. They may cause skin and eye irritation, and they can be harmful if swallowed . It’s important to handle them with appropriate safety measures, including wearing personal protective equipment and ensuring adequate ventilation .

Future Directions

Boronic acids have been increasingly utilized in diverse areas of research, including chemical biology, supramolecular chemistry, and biomedical applications . Their unique properties, such as their ability to form reversible covalent complexes with diols, make them valuable tools in these fields . Future research will likely continue to explore and expand upon these applications.

properties

IUPAC Name

(3-fluoronaphthalen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BFO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVTUJWWSROSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2C=C1F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoronaphthalen-2-YL)boronic acid

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